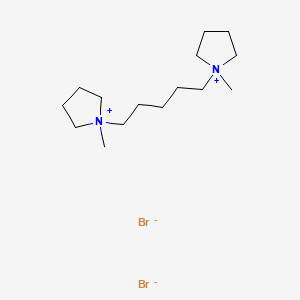
4-(4-Methoxy-2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Properties
- Antifungal Effect : Compounds related to the thiazole derivative have been synthesized and tested against fungi like Aspergillus terreus and Aspergillus niger, showing significant antifungal activity. This suggests potential applications of thiazole derivatives in developing antifungal agents (Jafar et al., 2017).
- Antimicrobial Activities : Schiff bases derived from 1,3,4-thiadiazole compounds have demonstrated strong antimicrobial activity against S. epidermidis, highlighting the potential use of these compounds in antimicrobial treatments (Gür et al., 2020).
Anticancer Activity
- DNA Protective Ability : Certain derivatives have shown high DNA protective ability against oxidative damage, indicating their potential in cancer prevention and treatment strategies (Gür et al., 2020).
- Cytotoxicity Against Cancer Cells : Specific thiazole derivatives have exhibited cytotoxicity on cancer cell lines, including PC-3 and MDA-MB-231, suggesting their potential application in chemotherapy (Gür et al., 2020).
Synthetic Applications and Chemical Properties
- Synthesis and Characterization : The synthesis and characterization of thiazole derivatives, including their structural analysis and interaction with biological targets, have been a significant area of research. These studies provide insights into the chemical properties and potential applications of these compounds in various fields (Wan et al., 2006).
Corrosion Inhibition
- Inhibition of Metal Corrosion : Some thiazole derivatives have been investigated for their effectiveness as corrosion inhibitors, showing promising results in protecting metals from corrosion in acidic environments. This suggests applications in materials science and engineering to extend the lifespan of metal components (Salarvand et al., 2017).
Eigenschaften
IUPAC Name |
4-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-7-6-11(16-4)8(2)5-10(7)12-9(3)17-13(14)15-12/h5-6H,1-4H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWRAZUSAFMTCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C2=C(SC(=N2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424674 | |
| Record name | 4-(4-Methoxy-2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
879053-84-6 | |
| Record name | 4-(4-Methoxy-2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![6-[(10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1623626.png)